molecular formula C19H17N5O2 B2627588 2-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}-1,3-benzoxazole CAS No. 2380192-91-4

2-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}-1,3-benzoxazole

Cat. No.: B2627588
CAS No.: 2380192-91-4
M. Wt: 347.378
InChI Key: VSVWCXVRFCAUQA-UHFFFAOYSA-N
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Description

2-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}-1,3-benzoxazole is a complex organic compound that features a combination of furan, pyridazine, piperazine, and benzoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}-1,3-benzoxazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine ring, followed by the introduction of the furan moiety. The piperazine ring is then incorporated, and finally, the benzoxazole ring is formed. Each step requires specific reagents and conditions, such as the use of hydrazine for pyridazine formation and cyclization reactions for benzoxazole synthesis .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridazine ring can produce dihydropyridazines .

Scientific Research Applications

2-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}-1,3-benzoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}-1,3-benzoxazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}-1,3-benzoxazole is unique due to its combination of multiple heterocyclic rings, which can confer a wide range of biological and chemical properties. This makes it a versatile compound for various scientific and industrial applications .

Properties

IUPAC Name

2-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c1-2-5-17-14(4-1)20-19(26-17)24-11-9-23(10-12-24)18-8-7-15(21-22-18)16-6-3-13-25-16/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVWCXVRFCAUQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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